molecular formula C5H9N3O B3386911 (1-ethyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 77177-13-0

(1-ethyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B3386911
CAS No.: 77177-13-0
M. Wt: 127.14 g/mol
InChI Key: XLLCGSURMYBFPV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-1,2,3-triazol-5-yl)methanol: is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Click Chemistry: One of the most common methods to synthesize (1-ethyl-1H-1,2,3-triazol-5-yl)methanol is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Starting Materials: Ethyl azide and propargyl alcohol are typical starting materials. The reaction is usually carried out in a solvent like water or ethanol, under mild conditions, often at room temperature.

Industrial Production Methods: Industrial production may involve similar click chemistry techniques but on a larger scale, with optimizations for yield and purity. Continuous flow reactors are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-ethyl-1H-1,2,3-triazol-5-yl)methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides or sulfonates can be used for substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated triazoles.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

    Bioconjugation: Used in the labeling of biomolecules due to its stability and reactivity.

    Drug Design: Potential scaffold for developing pharmaceuticals.

Medicine:

    Antimicrobial Agents: Investigated for antimicrobial properties.

    Anticancer Research: Studied for potential anticancer activity.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
  • (1-methyl-1H-1,2,3-triazol-5-yl)methanol
  • (1-phenyl-1H-1,2,3-triazol-5-yl)methanol

Uniqueness:

  • Position of Substituents: The position of the ethyl group on the triazole ring can significantly affect the compound’s reactivity and binding properties.
  • Functional Group: The presence of the hydroxyl group provides a site for further chemical modifications, enhancing its versatility in synthesis and applications.

This detailed overview of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol highlights its importance and potential in various fields of research and industry

Properties

IUPAC Name

(3-ethyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-8-5(4-9)3-6-7-8/h3,9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLCGSURMYBFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201291460
Record name 1-Ethyl-1H-1,2,3-triazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77177-13-0
Record name 1-Ethyl-1H-1,2,3-triazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77177-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-1,2,3-triazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201291460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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